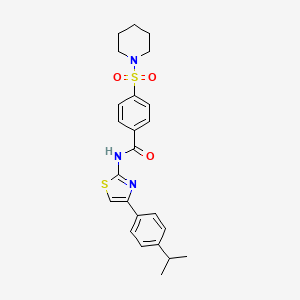
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its unique chemical structure and mechanism of action make it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Drug Design and Development
Piperidine derivatives are crucial in the pharmaceutical industry, forming the backbone of many drugs. The piperidine moiety in the compound can be exploited for its pharmacological properties, potentially leading to the development of new medications . The sulfonyl group attached to the piperidine could be used to increase the solubility or alter the pharmacokinetics of the drug.
Anticancer Research
Compounds with a piperidine structure have been utilized in anticancer therapies. The isopropylphenyl group in the compound could interact with specific proteins or enzymes within cancer cells, inhibiting their growth or inducing apoptosis .
Antimicrobial and Antifungal Applications
The thiazolyl benzamide structure is known for its antimicrobial properties. This compound could be studied for its efficacy against various bacterial and fungal strains, contributing to the development of new antimicrobial agents .
Neuropharmacology
Piperidine derivatives are often explored for their effects on the nervous system. This compound could be researched for potential applications in treating neurodegenerative diseases or as a modulator of neurotransmitter systems .
Anti-Inflammatory and Analgesic Effects
The benzamide moiety is associated with anti-inflammatory and analgesic properties. This compound could be investigated for its potential use in managing pain and inflammation, possibly leading to new treatments for chronic inflammatory conditions .
Enzyme Inhibition Studies
The specific structure of the compound suggests it could act as an inhibitor for certain enzymes. It could be used in biochemical assays to study enzyme kinetics and mechanisms, which is vital for understanding various biological processes and diseases .
Material Science
The compound’s molecular architecture might make it suitable for creating novel materials with specific properties, such as conductivity or reactivity. Research in this area could lead to advancements in nanotechnology or material engineering .
Agricultural Chemistry
Piperidine derivatives can also play a role in the development of pesticides or herbicides. The compound could be tested for its effects on agricultural pests or weeds, contributing to the creation of more effective and safer agricultural chemicals .
Propiedades
IUPAC Name |
4-piperidin-1-ylsulfonyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c1-17(2)18-6-8-19(9-7-18)22-16-31-24(25-22)26-23(28)20-10-12-21(13-11-20)32(29,30)27-14-4-3-5-15-27/h6-13,16-17H,3-5,14-15H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPHTDRQCTWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

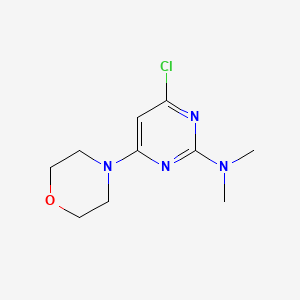
![N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2858074.png)

![N-[(4-fluorophenyl)methyl]-2-(piperidin-3-yl)acetamide](/img/structure/B2858076.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2858077.png)
![(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undec-8-ene;hydrochloride](/img/structure/B2858081.png)
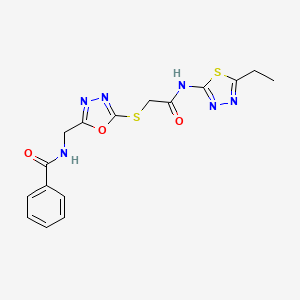
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2858085.png)
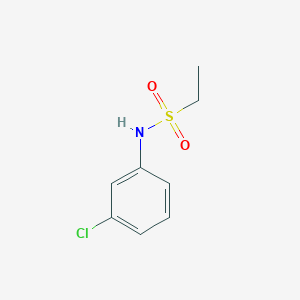
![6-butyl-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2858087.png)
![N-ethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2858089.png)
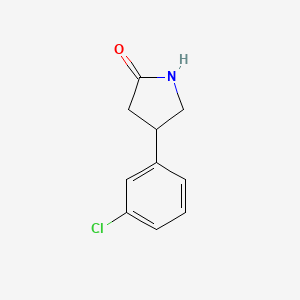
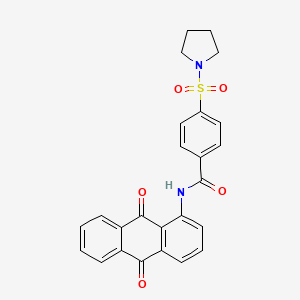
![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)